1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde

Description

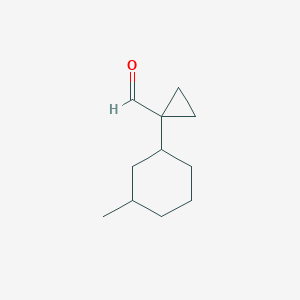

1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde is a bicyclic organic compound featuring a cyclopropane ring directly bonded to a carbaldehyde group and a 3-methylcyclohexyl substituent. This structure combines the steric constraints of the cyclopropane ring with the conformational flexibility of the methyl-substituted cyclohexane moiety.

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-(3-methylcyclohexyl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C11H18O/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h8-10H,2-7H2,1H3 |

InChI Key |

CVLVLEXRTILLCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)C2(CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring . The subsequent functionalization of the cyclopropane ring with an aldehyde group can be achieved through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acidic or basic catalysts

Major Products

Oxidation: 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid

Reduction: 1-(3-Methylcyclohexyl)cyclopropane-1-methanol

Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde is not well-documented. its reactivity is primarily influenced by the strained nature of the cyclopropane ring and the presence of the aldehyde functional group. The cyclopropane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

*Inferred based on structural analogy to .

Key Observations:

The latter’s methylene bridge may enhance flexibility, reducing steric strain. The benzodioxol substituent in the third compound introduces aromaticity and electron-withdrawing oxygen atoms, likely increasing the electrophilicity of the aldehyde group compared to alicyclic analogs .

Biological Activity

1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative with significant potential in medicinal chemistry and pharmacological applications. This article delves into its biological activity, exploring its interactions with biological systems, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a methyl-substituted cyclohexyl group and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 152.24 g/mol. The unique structural characteristics of this compound contribute to its biological activity, particularly in terms of stereochemistry and reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

- Enzyme Interaction : The compound's structure allows it to interact with various enzymes, which could lead to the development of enzyme inhibitors.

- Stereochemical Effects : Due to its chiral nature, the compound's enantiomers may have different biological activities, prompting investigations into their individual effects on biological systems.

Case Studies

- Antimicrobial Properties : A study conducted on structurally similar cyclopropane derivatives indicated that modifications to the cyclohexyl ring significantly influenced antimicrobial efficacy. For instance, compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : Research on related compounds demonstrated their potential as inhibitors for various enzymes involved in metabolic pathways. The binding affinity of these compounds to target enzymes was assessed using molecular docking studies, revealing promising interactions that warrant further investigation for drug development .

- Pharmacokinetic Studies : Initial pharmacokinetic assessments have indicated favorable absorption and distribution characteristics for this compound. These findings suggest that the compound could be optimized for therapeutic use through modifications aimed at enhancing bioavailability .

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Cyclohexyl)cyclopropane-1-carbaldehyde | Cyclohexyl group without methyl substitution | Moderate antimicrobial activity |

| 2-Cyclohexylcyclopropane-1-carbaldehyde | Incorporates a cyclohexyl group | Potential enzyme inhibitor |

| 1-(4-Methylcyclohexyl)cyclopropane-1-carbaldehyde | Methyl group at position 4 | Enhanced reactivity in metabolic pathways |

This table illustrates how variations in substituents affect the chemical behavior and biological activity of these compounds.

Q & A

Q. What are the key strategies for synthesizing 1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde, and how does the steric bulk of the 3-methylcyclohexyl group influence reaction pathways?

- Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized cyclohexane precursor. For example, the Corey-Chaykovsky cyclopropanation can be applied using a sulfonium ylide to generate the cyclopropane ring from α,β-unsaturated aldehydes . The 3-methylcyclohexyl substituent introduces steric hindrance, which may necessitate low-temperature conditions (e.g., –20°C) or bulky bases (e.g., LDA) to control regioselectivity. Post-functionalization via Grignard addition to the aldehyde group can further modify reactivity .

Q. How can spectroscopic techniques (NMR, IR) distinguish the aldehyde functionality in this compound from analogous carbonyl-containing compounds?

- Methodological Answer :

- ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, though conjugation with the cyclopropane ring may deshield it slightly. Adjacent protons on the cyclohexyl group may split the signal if dynamic effects are present .

- IR Spectroscopy : A strong C=O stretch near 1710–1740 cm⁻¹ confirms the aldehyde, while cyclopropane ring vibrations (e.g., C-C bending at ~1000–1100 cm⁻¹) provide structural corroboration .

Q. What stereochemical considerations arise from the 3-methylcyclohexyl substituent, and how can chromatographic methods resolve enantiomers?

- Methodological Answer : The cyclohexyl group introduces axial chirality, leading to diastereomers if the cyclopropane ring has additional stereocenters. Chiral HPLC (e.g., using a Chiralpak® IA column with hexane/isopropanol) or NMR chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. Computational modeling (DFT) can predict preferred conformers to guide separation .

Advanced Research Questions

Q. How does the electron-deficient cyclopropane ring influence the reactivity of the aldehyde group in nucleophilic addition or oxidation reactions?

- Methodological Answer : The cyclopropane’s ring strain and conjugation with the aldehyde enhance electrophilicity, favoring nucleophilic attack (e.g., Wittig reactions or Grignard additions ). However, steric hindrance from the 3-methylcyclohexyl group may slow kinetics. Controlled oxidation to the carboxylic acid derivative requires mild agents (e.g., KMnO₄ in acetone/H₂O ) to avoid ring-opening side reactions .

Q. What experimental and computational methods resolve contradictions in reported spectral data for cyclopropane-carbaldehyde derivatives?

- Methodological Answer : Discrepancies in NMR shifts or IR stretches may arise from solvent polarity, concentration, or impurities. To address this:

Q. How can the conformational flexibility of the 3-methylcyclohexyl group impact molecular docking or host-guest interactions in supramolecular systems?

- Methodological Answer : The chair-to-chair inversion of the cyclohexyl ring creates multiple conformers. Molecular Dynamics (MD) simulations (e.g., AMBER or GROMACS) can model energy barriers for ring flipping. Pair this with NOESY NMR to validate dominant conformers in solution. Such data is critical for designing host molecules (e.g., cyclodextrins) with tailored binding pockets .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Aldehydes are prone to hydration or oxidation in acidic/basic media. Buffered solutions (pH 6–8) and inert atmospheres (N₂/Ar) minimize degradation.

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition onset temperatures. Store at –20°C in amber vials to prevent photolytic cleavage of the cyclopropane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.